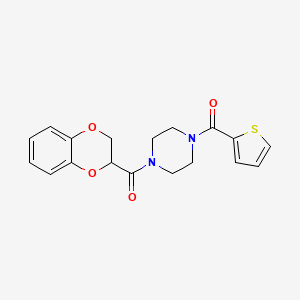

1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-(thiophene-2-carbonyl)piperazine

CAS No.: 861211-40-7

Cat. No.: VC6701675

Molecular Formula: C18H18N2O4S

Molecular Weight: 358.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 861211-40-7 |

|---|---|

| Molecular Formula | C18H18N2O4S |

| Molecular Weight | 358.41 |

| IUPAC Name | 2,3-dihydro-1,4-benzodioxin-3-yl-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone |

| Standard InChI | InChI=1S/C18H18N2O4S/c21-17(15-12-23-13-4-1-2-5-14(13)24-15)19-7-9-20(10-8-19)18(22)16-6-3-11-25-16/h1-6,11,15H,7-10,12H2 |

| Standard InChI Key | IUXLJRGHPWKTLN-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C(=O)C2COC3=CC=CC=C3O2)C(=O)C4=CC=CS4 |

Introduction

Synthesis of Related Compounds

The synthesis of compounds with similar structures often involves the reaction of piperazine derivatives with appropriate carbonyl compounds. For instance, the synthesis of 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazine might involve the reaction of piperazine with a benzodioxine-based carbonyl compound . Similarly, incorporating a thiophene moiety could involve reactions with thiophene-2-carbonyl chloride or similar reagents.

Potential Applications

Compounds with benzodioxine and thiophene moieties have been explored for various biological activities, including antiviral and antibacterial properties. The incorporation of these groups into a piperazine framework could enhance their pharmacokinetic profiles by improving solubility and bioavailability.

Research Findings

While specific research findings on 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-(thiophene-2-carbonyl)piperazine are not available, related compounds have shown promise in medicinal chemistry. For example, compounds with similar structures have been investigated for their ability to disrupt protein-protein interactions, which is crucial in developing antiviral drugs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume